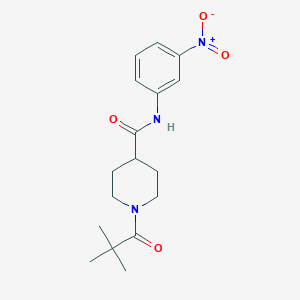![molecular formula C14H21NO2S B4649687 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4649687.png)
1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine
Vue d'ensemble
Description
1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine, also known as DIDS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have various biological effects.
Mécanisme D'action
The mechanism of action of 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine involves the binding of the sulfonamide group to specific amino acid residues on the target protein. This binding can cause a conformational change in the protein, leading to inhibition of its activity. 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine has been found to inhibit the activity of various ion channels and transporters by blocking the movement of ions or substrates through the channel or transporter.
Biochemical and Physiological Effects:
1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of chloride channels, leading to a decrease in cell volume. 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine has also been found to inhibit the activity of the Na+/H+ exchanger, leading to a decrease in intracellular pH. In addition, 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine has been found to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine in lab experiments is its specificity for certain target proteins. 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine has been found to have a high affinity for certain amino acid residues on the target protein, leading to a specific inhibition of its activity. However, one limitation of using 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine is its potential for off-target effects. 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine has been found to inhibit the activity of other proteins besides its intended target, leading to unintended consequences.
Orientations Futures
There are several future directions for the use of 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine in scientific research. One area of interest is the role of chloride channels in cancer progression. 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine has been found to inhibit the activity of chloride channels, which are known to be upregulated in certain types of cancer. Another area of interest is the development of more specific inhibitors of target proteins. 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine has been found to have off-target effects, and there is a need for more specific inhibitors that can selectively target the intended protein. Finally, there is a need for more studies on the safety and toxicity of 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine. While 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine has been widely used in scientific research, its potential for toxicity and side effects is not well understood.
Applications De Recherche Scientifique
1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine has been widely used in scientific research as a tool to investigate various biological processes. It has been found to affect ion channels, transporters, and enzymes. 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine has been used to study the role of chloride channels in the regulation of cell volume, the function of the cystic fibrosis transmembrane conductance regulator (CFTR), and the activity of the Na+/H+ exchanger. 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine has also been used to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance.
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonyl-2-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-11-7-8-14(12(2)10-11)18(16,17)15-9-5-4-6-13(15)3/h7-8,10,13H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQJDGYQVSDCMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dimethylphenyl)sulfonyl]-2-methylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-methyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B4649605.png)
![2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4649612.png)
![4-chloro-1-(2-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B4649617.png)

![3-(1,3-benzodioxol-5-yl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B4649638.png)
![3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4649645.png)
![ethyl 2-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4649653.png)
![2-(2,2-dimethylpropanoyl)-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B4649656.png)
![4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)thiomorpholine](/img/structure/B4649658.png)
![N-{3-[(4-isobutoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4649663.png)
![4-fluoro-N-[1-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B4649672.png)
![1-[(4-isobutylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4649673.png)

![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B4649685.png)